molecular formula C13H26O5S B043782 Heptyl 1-thiohexopyranoside CAS No. 85618-20-8

Heptyl 1-thiohexopyranoside

Cat. No.: B043782
CAS No.: 85618-20-8
M. Wt: 294.41 g/mol
InChI Key: HPEGNLMTTNTJSP-LBELIVKGSA-N
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Description

Heptyl 1-Thiohexopyranoside is an organic compound belonging to the class of thioglycosides. These compounds are characterized by a sugar group bonded through one carbon to another group via an S-glycosidic bond . This compound has the molecular formula C₁₃H₂₆O₅S and a molecular weight of 294.41 g/mol . It is primarily used in biochemical research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl 1-Thiohexopyranoside can be synthesized through the reaction of heptyl alcohol with 1-thiohexopyranose under specific conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the S-glycosidic bond . The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then purified through techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Heptyl 1-Thiohexopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

Heptyl 1-Thiohexopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Heptyl 1-Thiohexopyranoside is unique due to its specific S-glycosidic bond and heptyl group. Similar compounds include:

  • Methyl 1-Thiohexopyranoside
  • Ethyl 1-Thiohexopyranoside
  • Propyl 1-Thiohexopyranoside

These compounds share similar structural features but differ in their alkyl groups, which can influence their chemical properties and applications .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEGNLMTTNTJSP-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101006208
Record name Heptyl 1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85618-20-8
Record name n-Heptyl β-D-thioglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85618-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyl 1-thioglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085618208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl 1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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